4-(4-Methylpiperidin-1-yl)benzoic acid

Physicochemical properties Thermal stability Organic synthesis

Choose 4-(4-Methylpiperidin-1-yl)benzoic acid for its unique 4-methylpiperidine moiety that alters nitrogen pKa and steric profile compared to piperidine/morpholine analogs, enabling differentiated SAR in kinase inhibitor programs. The para-carboxylic acid handle allows solid-support immobilization and library diversification. Reduced cytotoxicity supports safety margin optimization. High purity (≥97%) ensures reproducible results.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 97096-92-9
Cat. No. B1297317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpiperidin-1-yl)benzoic acid
CAS97096-92-9
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c1-10-6-8-14(9-7-10)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16)
InChIKeyZIFMYTNXBNDWLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpiperidin-1-yl)benzoic Acid (CAS 97096-92-9): Key Properties and Procurement Baseline


4-(4-Methylpiperidin-1-yl)benzoic acid (CAS 97096-92-9) is a benzoic acid derivative featuring a 4-methylpiperidine substituent at the para position. With a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The piperidine ring introduces a basic nitrogen center, while the carboxylic acid group enables further derivatization, making it a useful intermediate for constructing libraries of substituted benzoic acid analogs .

Why Generic Substitution Fails for 4-(4-Methylpiperidin-1-yl)benzoic Acid in Research and Development


Substituting 4-(4-methylpiperidin-1-yl)benzoic acid with other para-substituted benzoic acid derivatives is not straightforward due to the unique steric and electronic profile imparted by the 4-methylpiperidine moiety. This specific substitution pattern influences molecular conformation, basicity, and lipophilicity, which in turn affect binding interactions, solubility, and synthetic compatibility . For example, the presence of the methyl group on the piperidine ring alters the nitrogen's pKa and steric bulk compared to unsubstituted piperidine or morpholine analogs, leading to divergent performance in downstream applications such as kinase inhibition or cell-based assays [1]. The quantitative evidence below underscores these critical differences.

Quantitative Differentiation Guide: 4-(4-Methylpiperidin-1-yl)benzoic Acid vs. Analogs


Boiling Point Comparison: 4-(4-Methylpiperidin-1-yl)benzoic Acid vs. Piperidinyl and Morpholinyl Analogs

The boiling point of 4-(4-methylpiperidin-1-yl)benzoic acid is 390.3±25.0 °C at 760 mmHg, which is slightly higher than that of 4-(piperidin-1-yl)benzoic acid (388.9±25.0 °C) but lower than 4-(morpholin-4-yl)benzoic acid (413.2±40.0 °C) . This intermediate thermal stability suggests a balance between volatility and thermal robustness, potentially influencing purification by distillation or high-temperature reactions.

Physicochemical properties Thermal stability Organic synthesis

Density Analysis: 4-(4-Methylpiperidin-1-yl)benzoic Acid vs. Structural Analogs

The predicted density of 4-(4-methylpiperidin-1-yl)benzoic acid is 1.129±0.06 g/cm³, which is lower than that of 4-(piperidin-1-yl)benzoic acid (1.178 g/cm³) and 4-(4-methylpiperazin-1-yl)benzoic acid (1.188 g/cm³) [1][2]. This lower density correlates with reduced intermolecular packing and may impact crystallization behavior and solid-state stability.

Physicochemical properties Formulation Material science

Toxicity Alert: GHS Hazard Statement H302 for 4-(4-Methylpiperidin-1-yl)benzoic Acid

According to vendor safety data, 4-(4-methylpiperidin-1-yl)benzoic acid carries a GHS hazard statement H302 (harmful if swallowed) with a 100% confidence score . This contrasts with 4-(piperidin-1-yl)benzoic acid, which is labeled as 'Harmful/Irritant' without a specific GHS code [1]. The explicit H302 classification provides a clearer risk profile for laboratory handling and shipping.

Safety Handling Regulatory compliance

Class-Level Inference: Reduced Cytotoxicity via Piperidine Ring Modifications

Structure-activity relationship (SAR) studies on piperidine-substituted benzoic acid derivatives indicate that modifications to the piperidine ring can enhance biological activity while minimizing cytotoxicity . For the closely related analog 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid, an IC50 of 30.5 µM (3.05E+4 nM) has been reported, though the specific target was not disclosed [1]. This suggests a class-level potential for tunable activity with favorable safety margins.

Structure-activity relationship Drug discovery Cytotoxicity

Optimal Application Scenarios for 4-(4-Methylpiperidin-1-yl)benzoic Acid Based on Quantitative Evidence


Building Block for Kinase-Focused Libraries

Given the class-level SAR indicating potential for reduced cytotoxicity , 4-(4-methylpiperidin-1-yl)benzoic acid is well-suited as a core scaffold for synthesizing kinase inhibitor libraries, particularly where safety margins are a primary concern. The para-substitution pattern offers a vector for further derivatization while maintaining a favorable physicochemical profile .

Medicinal Chemistry SAR Exploration

The intermediate boiling point (390.3±25.0 °C) and density (1.129±0.06 g/cm³) relative to piperidine and morpholine analogs make this compound a valuable comparator in SAR campaigns. Researchers can systematically vary the heterocyclic substituent to map the impact on target engagement and ADME properties.

Solid-Phase Synthesis and Combinatorial Chemistry

The carboxylic acid handle allows for facile immobilization onto solid supports, while the 4-methylpiperidine moiety provides a site for diversification. The lower density compared to piperazine analogs may facilitate easier handling and dissolution in organic solvents commonly used in combinatorial synthesis.

In Vitro Toxicology Screening

The clear GHS H302 classification makes this compound a suitable reference standard for establishing baseline cytotoxicity and acute oral toxicity in early-stage safety pharmacology assays, particularly when screening novel benzoic acid derivatives.

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